(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral tertiary amine featuring a piperidine ring substituted at the 3-position with an isopropyl-methyl-amino group. The compound’s stereochemistry is defined by two stereocenters: one at the 2-amino position (S-configuration) and another at the 3-position of the piperidine ring (S-configuration). This structural arrangement confers unique physicochemical properties, such as moderate hydrophobicity (predicted logP ~1.5–2.0) and a pKa of ~9.6, making it suitable for interactions with biological targets like G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)14(4)11-6-5-7-15(8-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRNPNOGXRISI-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis of Piperidine Intermediate
The piperidine core is synthesized via asymmetric hydrogenation of a pyridine precursor using a ruthenium-based chiral catalyst (e.g., Ru(BINAP)). This method achieves >95% enantiomeric excess (ee) for the (S)-3-(isopropyl-methyl-amino)-piperidine intermediate. Key steps include:
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Hydrogenation Conditions : 50 psi H₂, 40°C, in methanol with 0.5 mol% catalyst.
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Workup : Filtration through Celite® and solvent evaporation yield the chiral piperidine.
Stereocontrolled Coupling with Amino Ketone
The amino ketone moiety is introduced via a nucleophilic acyl substitution reaction. (S)-2-aminopropan-1-one is reacted with the chiral piperidine intermediate in dichloromethane (DCM) at -20°C to minimize racemization. Triethylamine (2 eq.) is used as a base, achieving 82% yield after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Protection-Deprotection Strategies for Amino Groups
Boc Protection of Primary Amine
To prevent undesired side reactions, the primary amine in the amino ketone precursor is protected with di-tert-butyl dicarbonate (Boc₂O):
Selective Methylation of Secondary Amine
The isopropyl-methyl-amino group is introduced via reductive amination:
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Conditions : 3-aminopiperidine, acetone, and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid).
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Yield : 78% after purification by flash chromatography.
Coupling Reactions for Amide Formation
HATU-Mediated Amide Bond Formation
The final coupling between the amino ketone and modified piperidine employs HATU (1.4 eq.) and DIPEA (1.5 eq.) in DMF:
Alternative Activation with EDC/HOBt
Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM provide comparable yields (80%) but require longer reaction times (24 hours).
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Analysis
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¹H NMR (500 MHz, DMSO-d₆): δ 1.00 (d, J = 6.3 Hz, 6H, isopropyl), 2.69 (qn, J = 6.2 Hz, 1H, piperidine), 3.82 (s, 2H, CH₂NH₂).
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IR : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Reagents | Yield (%) | ee (%) |
|---|---|---|---|---|
| Asymmetric Catalysis | Hydrogenation, acyl substitution | Ru(BINAP), TEA | 82 | 95 |
| Boc Protection | Protection, deprotection | Boc₂O, TFA | 90 | - |
| HATU Coupling | Amide bond formation | HATU, DIPEA | 85 | 99 |
| EDC/HOBt Coupling | Amide bond formation | EDC, HOBt | 80 | 98 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows it to function as a modulator for neurotransmitter receptors, which may have implications in treating neurological disorders.
Case Study : In studies examining the compound's effects on serotonin receptors, it has shown promise in modulating mood and anxiety-related behaviors in animal models.
Pharmacology
The compound is being explored for its pharmacological properties, particularly in the development of drugs targeting central nervous system (CNS) disorders. Its piperidine structure is a common motif in many CNS-active drugs, enhancing its relevance in drug design.
Research Findings : Experimental data indicate that this compound exhibits selective binding affinity for certain receptor subtypes, suggesting potential use in developing selective serotonin reuptake inhibitors (SSRIs).
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Applications :
- Building Block : Utilized in the synthesis of other pharmaceutical compounds.
- Reagent : Acts as a reagent in chemical transformations involving amine or carbonyl functionalities.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of amino-propanone derivatives with variations in the amine substituents, ring size, and stereochemistry. Below is a detailed comparison with key analogs:
Variations in Amine Substituents
a. Benzyl-Isopropyl Substitution
- Compound: (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS:1354024-12-6)
- Molecular Weight : 303.45 g/mol
- This modification likely improves binding affinity to hydrophobic pockets in targets but may reduce solubility .
b. Cyclopropyl-Methyl Substitution
- Compound: (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
- Molecular Weight : ~225 g/mol (estimated)
- This compound is priced at $1,378/g (Crysdot, 2021), indicating specialized applications in medicinal chemistry .
Variations in Ring Size
a. Pyrrolidine Analogs
- Compound: (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS:1401665-37-9)
- Molecular Weight : 287.41 g/mol
b. Brominated Piperidine Derivative
Variations in the Propanone Chain
a. 3-Methylbutan-1-one Derivative
- Compound: (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS:1401668-50-5)
- Molecular Weight : 255.41 g/mol
Research and Application Trends
- Biological Activity : Analogs with aromatic substituents (e.g., benzyl) are prioritized in drug discovery for GPCR modulation, while brominated derivatives serve as intermediates in radiopharmaceuticals .
- Market Availability : High-cost variants (e.g., cyclopropyl derivatives) suggest niche research applications, whereas discontinued products (e.g., CymitQuimica’s catalog entries) reflect shifting industrial priorities .
Biological Activity
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H31N3O, with a molecular weight of 269.43 g/mol. The compound features an amino group, a piperidine ring, and a ketone moiety, which contribute to its biological interactions.
Research indicates that this compound interacts with various biological targets, including specific enzymes and receptors. Its mechanism of action may involve:
- Binding Affinity : Preliminary studies suggest that the compound exhibits binding affinities to multiple receptors, indicating potential therapeutic applications in pharmacology.
- Signal Transduction : The compound may modulate signal transduction pathways, influencing cellular responses and metabolic processes.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Inhibition of PI3-Kinase Enzymes
One significant area of research focuses on the compound's inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in various cellular processes, including growth and metabolism. The compound has shown selective inhibition of Class la PI3K isoforms, particularly PI3K-a and -β, while sparing other kinases. This selectivity suggests its potential use in treating conditions such as cancer and inflammatory diseases .
| Biological Target | Activity | Therapeutic Implications |
|---|---|---|
| Class I PI3-Kinases | Inhibition | Cancer therapy, anti-inflammatory treatments |
| Receptors | Modulation | Potential for various pharmacological applications |
Study 1: Antitumor Activity
A study demonstrated that this compound exhibited potent anti-tumor activity by inhibiting uncontrolled cellular proliferation associated with malignant diseases. The mechanism involves the inhibition of specific PI3K isoforms that are often overactive in cancer cells .
Study 2: Anti-inflammatory Effects
Another investigation highlighted the compound's potential in treating inflammatory diseases such as rheumatoid arthritis. By selectively inhibiting PI3K pathways involved in immune responses, the compound may reduce inflammation and provide therapeutic benefits .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds to illustrate its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks isopropyl group | Different activity profile |
| Compound B | Smaller structure | Limited activity |
| Compound C | Contains cyclopropane | Unique pharmacological profile |
This comparison underscores how variations in structure can lead to significant differences in biological activity, emphasizing the distinctiveness of this compound within its chemical class .
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the piperidine core with isopropyl-methyl-amine substitution via reductive amination or nucleophilic substitution (e.g., using NaBH₃CN as a reducing agent) .
- Step 2 : Coupling the piperidine intermediate with a protected amino-propanone derivative under anhydrous conditions (e.g., DCM as solvent, DIPEA as base) .
- Optimization : Yield improvements are achieved by controlling temperature (0–5°C for sensitive steps) and using high-purity reagents (>97% purity). Catalytic hydrogenation (H₂/Pd-C) is critical for reducing side reactions in stereoselective steps .
Q. How is the stereochemical integrity of the compound maintained during synthesis?
- Methodological Answer : Chiral resolution agents (e.g., (S)-mandelic acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) ensure retention of the (S,S)-configuration at the amino and piperidine centers . Monitoring via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) confirms enantiomeric excess (>98% ee) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to GHS Category 1 skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes if heated .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilizes columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and UV detection at 254 nm. Retention time comparisons with racemic mixtures validate purity .
- Circular Dichroism (CD) Spectroscopy : Measures optical activity at 220–260 nm to distinguish (S,S)- from (R,R)-enantiomers .
- X-ray Crystallography : Resolves absolute configuration when co-crystallized with heavy-atom derivatives (e.g., PtCl₄ complexes) .
Q. How do researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) .
- Concentration Gradients : IC₅₀ values may vary due to solubility issues (e.g., DMSO vs. aqueous buffers). Validate solubility via dynamic light scattering (DLS) before assays .
- Metabolic Stability : Hepatic microsome assays (rat/human) identify species-specific degradation pathways affecting activity .
Q. What in vitro and in vivo models have been used to study the compound's pharmacological potential?
- Methodological Answer :
- In Vitro :
- Radioligand Binding Assays : Assess affinity for aminergic receptors (e.g., σ₁, NMDA) using [³H]-ligands .
- Calcium Flux Assays : FLIPR systems measure GPCR activation in transfected HEK cells .
- In Vivo :
- Rodent Behavioral Models : Forced swim test (FST) for antidepressant-like activity; dose ranges: 10–50 mg/kg (IP) .
- Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration are quantified via LC-MS/MS after IV/oral administration .
Q. How can computational methods aid in predicting the compound's biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., dopamine D₂, κ-opioid) using crystal structures (PDB: 6CM4) .
- QSAR Modeling : Random forest algorithms correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies key residue interactions (e.g., Asp³.32 in GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
